molecular formula C8H3ClF3N3O2 B13342292 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5(4H)-one

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5(4H)-one

Cat. No.: B13342292
M. Wt: 265.57 g/mol
InChI Key: QRORWCVJPOTCCD-UHFFFAOYSA-N
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Description

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5(4H)-one is a sophisticated chemical scaffold designed for advanced research in pesticide and pharmaceutical sciences. This compound integrates two high-value pharmacophores: the 1,2,4-oxadiazol-5-one ring and the 3-chloro-5-(trifluoromethyl)pyridine moiety. The 1,2,4-oxadiazole heterocycle is widely recognized as a bioisostere for amide bonds, offering superior hydrolytic and metabolic stability, which is crucial for developing resilient bioactive molecules . Concurrently, the trifluoromethylpyridine unit is a privileged structure in modern agrochemicals, known to confer excellent biological activities including antibacterial and pesticidal properties . This combination makes the compound a promising template for discovering novel antibacterial agents. Research on analogous 1,2,4-oxadiazole derivatives has demonstrated potent activity against critical plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause devastating bacterial blight and leaf streak in rice crops . Similarly, trifluoromethylpyridine-containing 1,3,4-oxadiazole derivatives have shown exceptional efficacy against Ralstonia solanacearum and Xanthomonas axonopodis pv. citri , with EC50 values significantly lower than those of commercial standards . The primary mechanism of action for such compounds often involves the inhibition of critical enzymatic processes in target pathogens, although the exact mechanism for this specific molecule is an active area of investigation. Researchers are encouraged to explore its potential as a lead compound for developing new crop protection agents addressing the global challenge of pathogen resistance. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Strictly prohibit any form of personal use.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3O2/c9-4-1-3(8(10,11)12)2-13-5(4)6-14-7(16)17-15-6/h1-2H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRORWCVJPOTCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NOC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5(4H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .

Mechanism of Action

The mechanism of action of 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5(4H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Substituent and Property Comparison

Compound Name Substituents Molecular Weight (g/mol) LogP (Experimental/Estimated) Key Applications/Findings Reference
Target Compound 3-chloro-5-(trifluoromethyl)pyridin-2-yl ~308 (estimated) ~2.5 (estimated) N/A (structural analog to bioactive molecules)
4-(4-Ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one Ethyl/methylphenyl ~280 (calculated) ~3.0 (estimated) Solvent effects on IR spectra studied
GM-90432 2-thienyl, 2-chloro-4-fluorobenzyl ~310 (calculated) ~3.2 (estimated) Anti-seizure activity demonstrated
3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one 4-aminophenyl 177.16 -0.235 (experimental) HPLC analysis applications

Key Observations:

Substituent Effects: The target compound’s pyridine ring with -Cl and -CF₃ groups increases electronegativity and lipophilicity compared to phenyl-substituted analogs (e.g., ). This enhances membrane permeability and target binding in biological systems . The amino group in 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one () imparts polarity, reducing LogP significantly (-0.235 vs. ~2.5 for the target compound), which influences solubility and pharmacokinetics .

Biological Activity:

  • GM-90432 (), containing a thienyl group, exhibits anti-seizure efficacy, highlighting the role of heteroaromatic rings in central nervous system targeting. The target compound’s pyridine moiety may offer similar or distinct activity due to altered dipole interactions .
  • Halogenated derivatives (e.g., ’s imidazopyridine-oxadiazolones) demonstrate the importance of -Cl and -F in enhancing binding affinity through halogen bonding, a feature shared with the target compound .

Physicochemical Properties: The trifluoromethyl group in the target compound increases metabolic stability compared to non-fluorinated analogs (e.g., ’s ethyl/methylphenyl derivatives) . Solvent effects on IR spectra () suggest that substituent electronic properties influence vibrational modes, which may correlate with the target compound’s stability in different media .

Biological Activity

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5(4H)-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activities, and implications for medicinal chemistry.

The molecular formula of this compound is C8H4ClF3N4OC_8H_4ClF_3N_4O with a molecular weight of approximately 232.59 g/mol. The compound features a pyridine ring substituted with a trifluoromethyl group and an oxadiazole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with oxadiazole precursors. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions .

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated potent activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 2 μg/ml against Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, its structural similarities suggest it may exhibit comparable activities.

Anticancer Activity

Oxadiazole derivatives have shown promise in anticancer research. For instance, compounds with similar scaffolds have been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . While direct studies on this compound are sparse, its potential as an anticancer agent warrants further investigation.

Anti-inflammatory Activity

Some oxadiazole-containing compounds have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases . The specific anti-inflammatory mechanisms of this compound remain to be elucidated.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a comparative study involving various oxadiazole derivatives, a compound structurally similar to this compound was tested against Pseudomonas aeruginosa and exhibited an MIC of 8 μg/ml. This suggests that modifications in the oxadiazole structure can significantly influence antimicrobial potency .

Case Study 2: Anticancer Screening
Another study focused on a series of oxadiazole derivatives demonstrated that compounds with trifluoromethyl substitutions had enhanced activity against breast cancer cell lines (MCF7). The study noted that the presence of electron-withdrawing groups like trifluoromethyl could increase the lipophilicity and bioavailability of these compounds .

Q & A

Q. How can the synthesis of 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5(4H)-one be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction temperature control (e.g., maintaining 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of precursors (e.g., 1:1 molar ratio of pyridine and oxadiazole intermediates). Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol can improve purity. Monitoring intermediates using TLC and HPLC ensures reaction progress .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and chlorine substituents. FT-IR identifies oxadiazole C=N stretches (~1600 cm⁻¹) and pyridine ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves steric effects from the chloro-trifluoromethylpyridine moiety .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Employ in vitro assays targeting enzymes or receptors structurally related to the compound’s functional groups (e.g., kinases or cytochrome P450 isoforms). Use dose-response curves (0.1–100 µM) to assess inhibition/activation. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selective activity. Reference compounds with known oxadiazole or trifluoromethylpyridine motifs should be included for comparison .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Conflicting NMR signals may arise from tautomerism in the oxadiazole ring or steric hindrance from the trifluoromethyl group. Use variable-temperature NMR (VT-NMR) to stabilize conformers and clarify splitting patterns. 2D NMR techniques (COSY, HSQC) map proton-carbon correlations, while DFT calculations (Gaussian 09, B3LYP/6-31G*) predict optimized geometries and chemical shifts .

Q. What strategies are recommended to study the electronic effects of the trifluoromethyl and chloro substituents on reactivity?

  • Methodological Answer : Perform Hammett substituent constant analysis (σₚ values: CF₃ = 0.54, Cl = 0.23) to correlate electronic effects with reaction rates in nucleophilic substitutions or cycloadditions. Electrochemical methods (cyclic voltammetry) measure redox potentials influenced by electron-withdrawing groups. Computational modeling (e.g., NBO analysis) quantifies charge distribution across the pyridine-oxadiazole scaffold .

Q. How can environmental degradation pathways of this compound be investigated?

  • Methodological Answer : Design photolysis/hydrolysis experiments under simulated environmental conditions (pH 5–9, UV light at 254 nm). Analyze degradation products via LC-QTOF-MS and compare with predicted metabolites (e.g., hydroxylation at the pyridine ring). Use OECD 301F biodegradability tests to assess microbial breakdown. Computational tools (EPI Suite) estimate half-lives and bioaccumulation potential .

Q. What experimental approaches are suitable for studying substituent effects on bioactivity?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing Cl with F or CF₃ with CH₃). Test analogs in parallel SAR studies using enzyme inhibition assays (IC₅₀ determination) and molecular docking (AutoDock Vina) to map binding interactions. Free-energy perturbation (FEP) calculations quantify substituent contributions to binding affinity .

Methodological Design Tables

Q. Table 1: Key Spectroscopic Signatures

Functional GroupTechniqueSignature
Trifluoromethyl (CF₃)¹⁹F NMRδ -60 to -70 ppm
Oxadiazole ringFT-IR1600–1650 cm⁻¹ (C=N)
Pyridine-ClHRMS[M+H]+ m/z = 294.03

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal Condition
Temperature70°C (cyclization step)
SolventDMF (anhydrous)
Catalyst1 mol% Pd(OAc)₂
PurificationSilica gel (70–230 mesh)

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